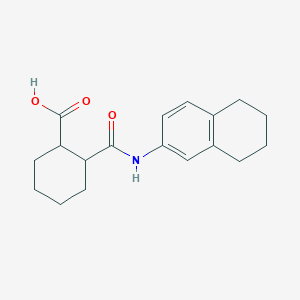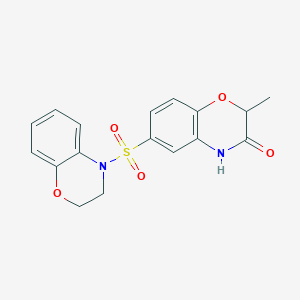![molecular formula C24H23NO5 B269631 N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide, also known as TDM-1, is a small molecule drug used for the treatment of HER2-positive breast cancer. It is a unique antibody-drug conjugate that combines the specificity of monoclonal antibodies with the cytotoxicity of chemotherapeutic agents. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a potent cytotoxic agent that inhibits microtubule polymerization.
Wirkmechanismus
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide binds to HER2 receptors on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, DM1 is released from the antibody and binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest and apoptosis. The specificity of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide for HER2-positive cancer cells reduces off-target toxicity and enhances the therapeutic index of the drug.
Biochemical and Physiological Effects:
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in HER2-positive cancer cells and inhibit tumor growth in preclinical and clinical studies. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has a favorable safety profile compared to standard chemotherapy regimens, with fewer incidences of neutropenia, alopecia, and neuropathy. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has also been shown to improve quality of life in patients with metastatic HER2-positive breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to induce apoptosis, and its favorable safety profile. However, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a complex molecule that requires specialized expertise for its synthesis and characterization. The high cost of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide may also limit its use in lab experiments.
Zukünftige Richtungen
Future research on N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could focus on optimizing the linker chemistry to improve the stability and efficacy of the drug. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could also be investigated for the treatment of other HER2-positive cancers, such as gastric cancer. Additionally, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could be combined with other targeted therapies to enhance its efficacy and overcome resistance mechanisms. Finally, the use of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide in combination with immunotherapy could be explored to enhance the immune response against HER2-positive cancer cells.
Synthesemethoden
The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide involves the conjugation of trastuzumab and DM1 through a stable linker. The linker used in N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a non-cleavable thioether bond that ensures the payload remains attached to the antibody until it reaches the target HER2-positive cancer cells. The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In clinical trials, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has shown superior efficacy compared to standard chemotherapy regimens and has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is currently being investigated for the treatment of other HER2-positive cancers, such as gastric cancer.
Eigenschaften
Produktname |
N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C24H23NO5 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
N-(2-dibenzofuran-2-ylethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23NO5/c1-27-21-13-16(14-22(28-2)23(21)29-3)24(26)25-11-10-15-8-9-20-18(12-15)17-6-4-5-7-19(17)30-20/h4-9,12-14H,10-11H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
YVOPCGJCFYFCAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)
![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



